1-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4. It belongs to the class of triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure allows it to interact with various biological systems, making it a subject of interest for potential therapeutic applications.
This compound is classified under triazole derivatives and is often used as a building block in organic synthesis. It can be sourced from chemical suppliers or synthesized in laboratory settings. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, which have been explored in various studies .
The synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylamine or ethylene diamine in the presence of hydrochloric acid. The reaction conditions are crucial for achieving high yields and purity of the product.
General Reaction Scheme:
The molecular structure of 1-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride features a triazole ring attached to an ethanamine moiety. The InChI key for this compound is MXQKUBMTWVPBFS-UHFFFAOYSA-N, indicating its specific arrangement of atoms.
Molecular Formula: C4H10Cl2N4
Molecular Weight: 165.06 g/mol
InChI: InChI=1S/C4H8N4.2ClH/c1-3(5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H .
1-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride can undergo various chemical reactions:
The choice of reagents and specific conditions for these reactions is critical for obtaining desired products:
At the molecular level, 1-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride exerts its effects primarily through enzyme modulation. It has been shown to interact with cytochrome P450 enzymes by binding to their heme moiety. This interaction can inhibit enzyme activity by blocking substrate access.
Mechanistic Insights:
The chemical properties include stability under normal laboratory conditions but may vary depending on environmental factors such as temperature and pH.
Relevant Data:
The melting point and solubility characteristics are crucial for practical applications in laboratory settings .
1-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride has several applications across different scientific fields:
This compound's versatility makes it an important subject of study in both academic and industrial research settings.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4